molecular formula C15H8F2N4O3S2 B5558449 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,5-difluorophenyl)acetamide

2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,5-difluorophenyl)acetamide

Cat. No. B5558449
M. Wt: 394.4 g/mol
InChI Key: VZSYZUIKJCMPNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidinone derivatives, closely related to our compound of interest, often involves the condensation of α,β-unsaturated ketones with cyanothioacetamide, followed by reactions with ethyl chloroacetate and subsequent cyclization. These methods have yielded compounds with significant antimicrobial activities, suggesting a broad utility in chemical synthesis for biomedical applications (Hossan et al., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray crystallography, revealing a folded conformation around the methylene C atom of the thioacetamide bridge. This structure supports intramolecular hydrogen bonding, stabilizing the folded conformation and indicating a potential for complex interactions with biological molecules (Subasri et al., 2016).

Chemical Reactions and Properties

Compounds within this family participate in various chemical reactions, including cyclization and condensation, leading to the formation of new heterocyclic compounds. This reactivity is essential for synthesizing derivatives with potential biological activity, such as antimicrobial and antitumor agents (Behbehani et al., 2012).

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Antimicrobial Activity : The synthesis of pyrimidinone and oxazinone derivatives, including those related to the specified chemical structure, has been investigated for their antimicrobial properties. These compounds have shown promising antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anti-inflammatory Activity : Research has also explored the anti-inflammatory potential of similar compounds, with findings indicating good anti-inflammatory effects comparable to Prednisolone®. This suggests their utility in developing new anti-inflammatory agents (Amr et al., 2007).

Antitumor and Insecticidal Applications

Antitumor Agents : The synthesis of thieno[2,3-d]pyrimidines has been directed towards evaluating their potential as thymidylate synthase inhibitors and antitumor agents. Although some compounds did not exhibit significant inhibitory activity against human recombinant thymidylate synthase, the research provides a foundation for future exploration in antitumor applications (Gangjee et al., 2004).

Insecticidal Activity : Innovative heterocycles incorporating a thiadiazole moiety have been synthesized for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This line of research opens pathways for developing new pest control agents (Fadda et al., 2017).

Structural and Synthetic Studies

Crystal Structure Analysis : Studies on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have provided insights into their molecular conformations, which is crucial for understanding their interactions and activities at the molecular level (Subasri et al., 2016).

Synthetic Pathways : The exploration of synthetic pathways for creating polyfunctionally substituted heterocyclo pyrimidines, pyrazolo, chromeno, and tetrahydrobenzo[b]thiophene derivatives highlights the versatility of these chemical structures in generating a wide range of potentially useful compounds (Elian et al., 2014).

Future Directions

Thiophene and pyrimidine derivatives are areas of active research in medicinal chemistry due to their diverse therapeutic properties . Future research could involve the synthesis and characterization of novel thiophene and pyrimidine derivatives with improved pharmacological activity.

properties

IUPAC Name

2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2N4O3S2/c16-6-1-2-8(17)9(3-6)19-10(22)5-25-14-7(4-18)11-12(26-14)13(23)21-15(24)20-11/h1-3H,5H2,(H,19,22)(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSYZUIKJCMPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide

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